![molecular formula C15H17N3O3 B2367091 N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034537-75-0](/img/structure/B2367091.png)
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide, also known as FP1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a highly selective inhibitor of a specific protein kinase, making it an attractive candidate for the treatment of various diseases.
Scientific Research Applications
Pharmacology
This compound exhibits a high coumarin 7-hydroxylase activity . This enzyme is involved in the metabolism of many drugs and environmental chemicals that it oxidizes. It is involved in the metabolism of drugs such as anti-cancer drugs cyclophosphamide and ifosphamide .
Metabolic Activation of Aflatoxin B1
The compound is competent in the metabolic activation of aflatoxin B1 . Aflatoxin B1 is a potent hepatotoxic and hepatocarcinogenic mycotoxin produced by the Aspergillus flavus group of fungi. It is also mutagenic, teratogenic, and causes immunosuppression in animals.
Drug Interactions
The compound can interact with other drugs . However, the specific interactions are not available and should not be interpreted without the help of a healthcare provider .
Chemical Research
The compound is used in chemical research . It is available for purchase from scientific research supply companies .
Biological Applications
Pyrazoles, which are nitrogen-containing heterocycles, play an important role in medicinal chemistry due to their wide range of biological applications . These include anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
Organic Synthesis
The compound can be used in organic synthesis . It is a useful reagent in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. This process involves the interaction of the compound with a transition metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been implicated in various biochemical processes, including the suzuki–miyaura coupling reactions , which can lead to the formation of biologically active compounds.
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(18-3-6-20-7-4-18)17-10-12-8-13(11-16-9-12)14-2-1-5-21-14/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMYRBLUXKRZQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide |
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